molecular formula C8H5N3 B1293442 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1040682-68-5

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B1293442
CAS No.: 1040682-68-5
M. Wt: 143.15 g/mol
InChI Key: KURHSTXYMIMHKH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group attached at the fourth position.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

  • 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

These compounds share similar structural features but differ in the position of the nitrile group or the type of fused ring system. The uniqueness of this compound lies in its specific ring fusion and nitrile group position, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURHSTXYMIMHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649812
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-68-5
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

This example was prepared from the coupling of 3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid with 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanamine (obtained from 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile by the reaction using Ti(OiPr)4/EtMgBr/BF3OEt2). Purification was performed by Shimadzu-VP preparative reverse phase HPLC using the separation method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=10, Final % B=100, Gradient time=10 min, Stop time=12 min, Flow Rate=25 mL/min, Column: Sunfire Prep C18 19×100 5 um, Fraction Collection: 7.86-8.40 min. (UV detection at 220 nm). The material obtained was further purified by preparative TLC (500 um×20×20 cm plate, 10% MeOH/CH2Cl2). Analytical TLC Rf=0.30 (10% MeOH/CH2Cl2). 1H NMR (500 MHz, CD3OD) δ 8.05 (d, J=5.80, 1H), 7.94 (m, 2H), 7.86 (d, J=7.93, 1H), 7.80 (s, 1H), 7.53 (d, J=8.55, 1H), 7.46 (d, J=8.24, 1H), 7.37 (d, J=3.36, 2H), 7.31-7.27 (overlapping m, 3H), 6.93 (d, J=3.05, 1H), 2.95 (s, 3H), 2.28 (s, 3H), 1.77 (m, 2H), 1.47 (m, 2H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=577.25, HPLC Rt=1.427 min. Analytical HPLC were performed by using Shimadzu-VP instrument with UV detection at 220 nm and 254 nm. Analytical HPLC method: Solvent A=5% MeCN-95% H2O-0.1% TFA, Solvent B=95% MeCN-5% H2O-0.1% TFA, Start % B=20, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Sunfire C18, 3.5 um, 4.6×150 mm, Rt=8.06 min; Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=8.78 min. Analytical HPLC method: Solvent A=5% MeOH-95% H2O-10 mM NH4HCO3, Solvent B=95% MeOH-5% H2O-10 mM NH4HCO3, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=10.20 min.
Name
3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-1H-pyrrolo[3,2-c]pyridine (500 mg, 3.28 mmol), zinc cyanide (422 mg, 3.61 mmol), Pd2(dba)3 (600 mg, 0.656 mmol), dppf (729 mg, 1.312 mmol), and Zn powder (21 mg, 0.328 mmol) in NMP (30 mL) under nitrogen was stirred at 120° C. for 18 h. The reaction mixture was cooled, poured into water (150 mL), extracted with DCM (3×50 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude residue was purified by SiO2 chromatography eluting with petroleum ether:EtOAc (1:1) as eluting solvents to afford 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile as a white solid (150 mg, 32%). MS (ESI) m/z: 144.3 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
422 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Name
Quantity
729 mg
Type
catalyst
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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